molecular formula C9H9Cl2NO2 B1432592 N-(2,4-dichlorophenyl)-2-hydroxypropanamide CAS No. 1267051-52-4

N-(2,4-dichlorophenyl)-2-hydroxypropanamide

Cat. No. B1432592
M. Wt: 234.08 g/mol
InChI Key: KMLRVMPNRXYAPK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of a similar compound, N-(2,4-dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide, has been reported . The process involved the reaction of 6-methyluracil with 2-chloromethyltiiran to produce an intermediate, which then reacted with N-(2,6-dichlorophenyl)-2-chloroacetamide to yield the final product .


Molecular Structure Analysis

The molecular structure of a similar compound, N-(2,4-dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide, was confirmed by X-ray diffraction analysis . The molecules of this compound form orthorhombic crystals with the space group Pna 2 1 .

Scientific Research Applications

Antipathogenic Activity

N-(2,4-dichlorophenyl)-2-hydroxypropanamide and similar derivatives have been studied for their antipathogenic activity. Research by Limban, Marutescu, and Chifiriuc (2011) indicates significant anti-pathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus, which are known for their ability to grow in biofilms. These findings suggest potential for developing novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Treatment of Helicobacter pylori Infection

Research by Liu et al. (2018) explored aniline-containing hydroxamic acids, including a derivative of N-(2,4-dichlorophenyl)-2-hydroxypropanamide, as anti-virulence agents for treating gastritis and gastric ulcer caused by Helicobacter pylori. These compounds demonstrated potent urease inhibition and showed promise as potential treatments for H. pylori-induced conditions (Liu et al., 2018).

Antibacterial Activity Against Anaerobic Bacteria

A study by Dickens et al. (1991) identified a compound structurally related to N-(2,4-dichlorophenyl)-2-hydroxypropanamide as a potent antibacterial agent, particularly effective against anaerobic bacteria. This compound was designed to act as a pro-drug, releasing lethal species specifically within target anaerobic bacterial cells (Dickens et al., 1991).

Antioxidant and Enzyme Inhibition Properties

Boudebbous et al. (2020) synthesized a derivative of N-(2,4-dichlorophenyl)-2-hydroxypropanamide and found it to be a potent antioxidant agent. It also showed promising inhibitory potential on cholinesterase and α-glucosidase enzymes, suggesting potential therapeutic applications (Boudebbous et al., 2020).

Structural Analysis

Gowda et al. (2008) conducted a structural analysis of N-(2,4-dichlorophenyl)-2-hydroxypropanamide, providing insights into its molecular conformation and potential interaction mechanisms. This research is valuable for understanding the compound's behavior in various applications (Gowda et al., 2008).

properties

IUPAC Name

N-(2,4-dichlorophenyl)-2-hydroxypropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO2/c1-5(13)9(14)12-8-3-2-6(10)4-7(8)11/h2-5,13H,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMLRVMPNRXYAPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C=C(C=C1)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dichlorophenyl)-2-hydroxypropanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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